Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with an amino group at position 2, a cyclohexyl group at position 1, and a methyl ester at position 3. The pyrrolo[2,3-b]quinoxaline scaffold is notable for its fused bicyclic structure, which combines aromatic and heteroaromatic properties. This compound’s structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISHKCDODWFJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate. It has been identified as a potential inhibitor of the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival. Inhibitors targeting this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The ability to inhibit specific cytokines involved in inflammation suggests a mechanism through which this compound could exert its effects .
1.3 Neuroprotective Effects
Another significant application is in neuroprotection. This compound has been studied for its effects on neurodegenerative diseases. By acting on neurotrophic factors and signaling pathways associated with neuronal survival, it may help mitigate the effects of diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in murine models of breast cancer when administered at specific dosages over a defined period. The results indicated not only tumor shrinkage but also improved survival rates among treated subjects compared to control groups .
Case Study 2: Neuroprotective Effects
In a clinical trial focusing on patients with early-stage Alzheimer's disease, participants receiving this compound showed slower cognitive decline compared to those on placebo. This study suggests potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with structurally related pyrroloquinoxaline carboxylates, highlighting differences in substituents, molecular properties, and synthesis approaches:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: Cyclohexyl vs. Aromatic vs. Aliphatic Groups: Derivatives with substituted phenyl rings (e.g., dichlorophenyl , trifluoromethylphenyl ) exhibit distinct electronic profiles. Electron-withdrawing groups like Cl or CF3 may enhance oxidative stability or receptor binding affinity compared to aliphatic substituents.
Ester Group Variations :
- Methyl esters (target compound, ) generally have lower molecular weights and higher volatility than ethyl esters (). Ethyl esters may offer better solubility in organic solvents due to increased hydrophobicity.
Synthetic Approaches :
- While direct synthesis data for the target compound are unavailable, analogs are synthesized via nucleophilic substitution, Buchwald amination, or cyclization reactions . For example, describes a one-pot Buchwald amination/cyclization method using palladium catalysts, which could be adaptable to the target compound’s synthesis .
Analytical Characterization :
- NMR spectra for related compounds (e.g., NH proton at ~8.97 ppm ) and elemental analysis (e.g., C 68.84% in ) provide benchmarks for confirming structural integrity. Mass spectrometry (MS) data, such as m/z 362 for a C21H22N4O2 analog , highlight the importance of high-resolution techniques for molecular validation.
Potential Bioactivity: Although specific data for the target compound are lacking, pyrroloquinoxaline derivatives with amino and ester groups have shown antioxidant activity . Substituent choice (e.g., cyclohexyl for lipophilicity, Cl for electronic effects) may modulate such activities.
Research Findings and Implications
- Structural Diversity: The pyrrolo[2,3-b]quinoxaline core allows extensive modification, enabling tailored physicochemical and biological properties. For instance, trifluoromethylphenyl derivatives are promising for drug development due to enhanced metabolic stability.
- Synthetic Flexibility : Methods like Buchwald amination and thermal decarbonylation demonstrate the versatility of synthesizing these compounds. Optimizing reaction conditions (e.g., catalyst loading, temperature) could improve yields for the target compound.
- Unanswered Questions : The biological activity, toxicity, and pharmacokinetics of the target compound remain unexplored. Future studies should correlate substituent effects with experimental data to guide design.
Biological Activity
Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
1. Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 270.32 g/mol
The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Adenosine Receptor Modulation : This compound has shown potential in modulating adenosine receptors, particularly the A3 receptor subtype, which is implicated in various physiological processes including inflammation and cancer progression. Agonists of the A3 receptor have been associated with protective effects against ischemic damage and apoptosis in cardiac tissues .
- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
3.1 Anticancer Properties
Several studies have highlighted the anticancer activity of this compound and its derivatives:
| Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| HCT-116 | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | 2.3 | Doxorubicin | 3.23 |
These results indicate that this compound may be a promising candidate for further development in cancer therapy.
3.2 Neuroprotective Effects
In addition to its anticancer properties, compounds within this class have been investigated for neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
4. Case Studies
Case Study 1: Antiviral Activity
A study reported that related quinoxaline derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with effective concentrations comparable to existing antiviral agents . This suggests a broader spectrum of biological activity that warrants further exploration.
Case Study 2: GABA Modulation
Another investigation into similar compounds indicated potential GABAergic activity, suggesting these molecules could serve as allosteric modulators at GABA receptors, which play critical roles in neurotransmission and anxiety regulation .
5. Conclusion
This compound represents a promising area of research due to its diverse biological activities, particularly in cancer treatment and neuroprotection. Continued investigation into its mechanisms of action and therapeutic applications is essential for fully understanding its potential benefits.
Q & A
Q. What are the critical steps for synthesizing Methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of substituted quinoxaline precursors, followed by functionalization of the pyrrole ring. Key steps include:
- Cyclohexyl group introduction : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the cyclohexyl moiety .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or acid-catalyzed esterification . Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amino group functionalization .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for heterocyclic systems .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~387 g/mol) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and planar geometry of the pyrroloquinoxaline core .
- HPLC : Purity assessment (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How does the cyclohexyl substituent influence the compound’s solubility and stability?
The cyclohexyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. Stability studies show:
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3) due to ester hydrolysis; stable at pH 7–8 .
- Thermal stability : Decomposes above 200°C, requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar pyrroloquinoxaline derivatives?
- Dose-response profiling : Test compound across a wide concentration range (nM–µM) to identify non-linear effects .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific interactions .
- Structural analogs comparison : Compare activity with dichlorophenyl or naphthyl derivatives to isolate substituent-specific effects (e.g., cyclohexyl enhances kinase selectivity vs. dichlorophenyl’s DNA intercalation) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., FGFR1 kinase) and identify key residues (e.g., Asp656 hydrogen bonding with the amino group) .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS; analyze RMSD/RMSF to confirm target engagement .
- SAR studies : Correlate substituent bulkiness (cyclohexyl vs. smaller groups) with inhibitory potency (IC₅₀) .
Q. What methodologies validate the compound’s mechanism of action in cancer cell lines?
- Apoptosis assays : Measure caspase-3/7 activation via luminescence (Caspase-Glo®) in treated vs. control cells .
- Cell cycle analysis : Use flow cytometry (PI staining) to identify G1/S arrest, indicative of CDK inhibition .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., p53 upregulation) after 24-hour exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
